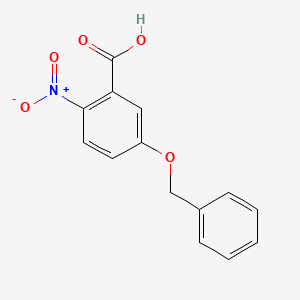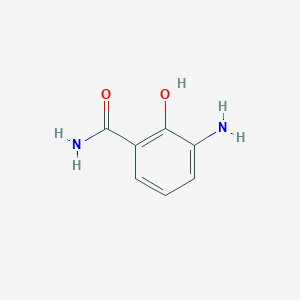
3-Aminosalicylamide
Overview
Description
3-Aminosalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of an amino group at the third position of the salicylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminosalicylamide typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions often include the use of a nitration agent and a catalyst for the hydrogenation process .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a similar route but optimized for large-scale production. This involves the use of readily available and inexpensive starting materials, such as salicylic acid and a nitration agent, followed by catalytic hydrogenation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Aminosalicylamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted salicylamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted salicylamides .
Scientific Research Applications
3-Aminosalicylamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminosalicylamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For instance, it may inhibit folic acid synthesis, similar to the mechanism of action of some antimicrobial agents .
Comparison with Similar Compounds
- 4-Aminosalicylic acid
- 5-Aminosalicylic acid
- Salicylamide
Comparison: Compared to other similar compounds, 3-Aminosalicylamide is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. For example, 4-Aminosalicylic acid is primarily used as an anti-tuberculosis agent, while 5-Aminosalicylic acid is used in the treatment of inflammatory bowel diseases. Salicylamide, on the other hand, is known for its analgesic and antipyretic properties .
Properties
IUPAC Name |
3-amino-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLJFGSFNGDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463992 | |
| Record name | 3-aminosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467231-62-5 | |
| Record name | 3-aminosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



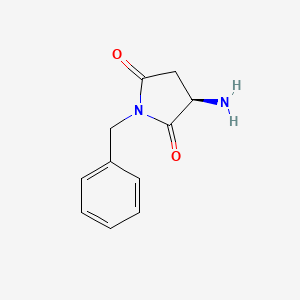
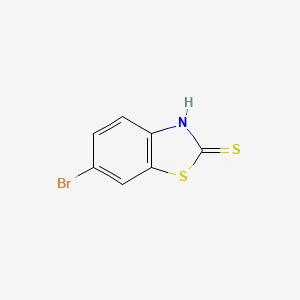
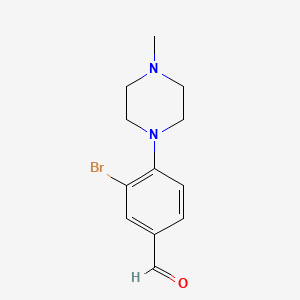
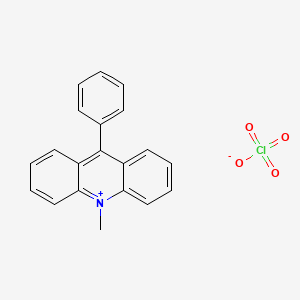



![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
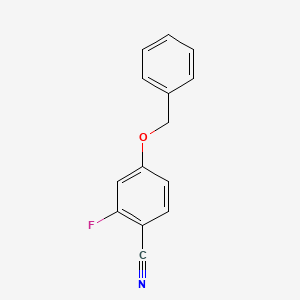
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
